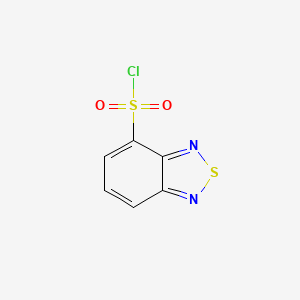

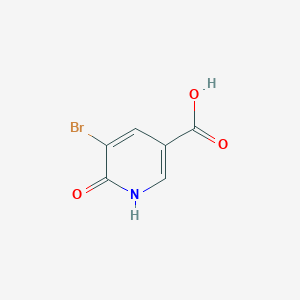

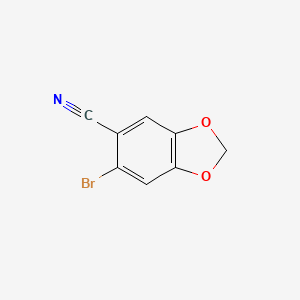

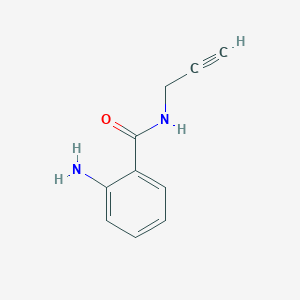

![molecular formula C14H12O3S B1273885 2-[(Phenylsulfinyl)methyl]benzoic acid CAS No. 25562-83-8](/img/structure/B1273885.png)

2-[(Phenylsulfinyl)methyl]benzoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Research

2-[(Phenylsulfinyl)methyl]benzoic acid is utilized in pharmaceutical research, particularly in the synthesis of complex molecules. Its sulfoxide group can be a crucial intermediate in the creation of sulfur-containing drugs. The compound’s ability to act as a building block for more complex structures makes it valuable for developing new medications with potential therapeutic applications .

Material Science

In material science, this compound can contribute to the development of novel materials with unique properties. Its benzoic acid moiety could be used to modify surface characteristics, such as hydrophobicity or reactivity, which is essential in creating specialized coatings or additives for polymers .

Chemical Synthesis

2-[(Phenylsulfinyl)methyl]benzoic acid plays a role in chemical synthesis as a reagent or catalyst. Its phenylsulfinyl group can be involved in oxidation-reduction reactions, which are fundamental in synthesizing a wide range of chemical products .

Analytical Chemistry

This compound is relevant in analytical chemistry for the development of analytical standards and reagents. It can be used to calibrate instruments or as a reference compound in chromatography to determine the presence of similar compounds in a mixture .

Environmental Applications

The environmental applications of 2-[(Phenylsulfinyl)methyl]benzoic acid include its use as a model compound for studying the environmental fate of sulfoxide-containing chemicals. Understanding its breakdown and interaction with environmental factors helps in assessing the impact of related compounds on ecosystems .

Biological Studies

In biological studies, 2-[(Phenylsulfinyl)methyl]benzoic acid can be used to investigate the biological activity of sulfoxide compounds. Its interactions with enzymes and cellular structures provide insights into the metabolic pathways and mechanisms of action of similar molecules .

Enantioselective Separations

The compound’s chiral center makes it a candidate for studying enantioselective separations in thin-layer chromatography. This is crucial for pharmaceuticals where the activity of a drug can depend on its chirality .

Chiral Drug Research

Lastly, 2-[(Phenylsulfinyl)methyl]benzoic acid is significant in chiral drug research. The different biological properties of enantiomers highlight the importance of developing chiral chromatographic methods for controlling enantiomeric purity, which is vital for the safety and efficacy of drugs .

Safety and Hazards

The safety data sheet for 2-[(Phenylsulfinyl)methyl]benzoic acid indicates that it may cause skin and eye irritation. It may be harmful if inhaled, swallowed, or absorbed through the skin . In case of contact with skin or eyes, it’s recommended to wash with plenty of water and seek medical aid . It’s also advised to avoid breathing dust, vapor, mist, or gas, and to use in a well-ventilated area .

Propiedades

IUPAC Name |

2-(benzenesulfinylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-14(16)13-9-5-4-6-11(13)10-18(17)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNURJXUOUNBQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385003 | |

| Record name | 2-[(phenylsulfinyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenylsulfinyl)methyl]benzoic acid | |

CAS RN |

25562-83-8 | |

| Record name | 2-[(phenylsulfinyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.